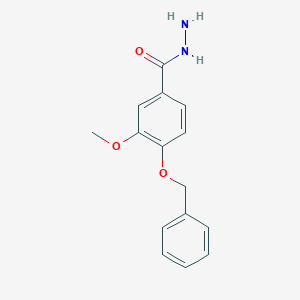

![molecular formula C14H19ClN2O B2403903 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2044705-27-1](/img/structure/B2403903.png)

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, commonly referred to as PDD, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

GlyT1 Inhibition and Metabolic Stability

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has been identified as part of a novel class of compounds with potent and selective inhibition of the glycine transporter 1 (GlyT1). These compounds exhibit excellent selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, showing improved metabolic stability and pharmacokinetic profiles compared to previous series (Alberati et al., 2006).

Potential Antihypertensive Activity

Research on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a category including this compound, has indicated their potential as antihypertensive agents. Specifically, certain compounds in this series have been found effective in lowering blood pressure, with a focus on alpha-adrenergic blocking activity (Caroon et al., 1981).

T-Type Calcium Channel Antagonism

This compound has been involved in the study of T-type calcium channel inhibitors. The design and synthesis of these compounds have resulted in potent inhibitors with modest selectivity over L-type calcium channels, contributing valuable knowledge to the field of calcium channel antagonism (Fritch & Krajewski, 2010).

Chemokine Receptor Antagonism and Receptor Endocytosis

Studies have shown that derivatives of this compound can act as potent CCR4 antagonists. These compounds have been shown to induce endocytosis of the CCR4 receptors, a significant property for small molecule antagonists in this area (Shukla et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) .

Mode of Action

It’s suggested that similar compounds inhibit ripk1, which plays a crucial role in necroptosis, a form of programmed cell death .

Biochemical Pathways

Inhibition of ripk1 can affect necroptosis and inflammation pathways .

Result of Action

Similar compounds have shown significant inhibitory activity against ripk1, leading to anti-necroptotic effects in cell models .

properties

IUPAC Name |

4-phenyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKYSQLYIFDYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC(=O)C2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)

![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)

![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)

![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)